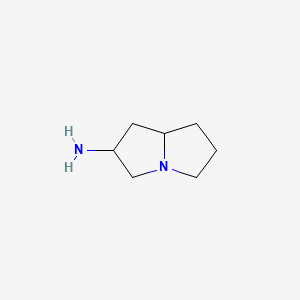

Hexahydro-1H-pyrrolizin-2-amine

Description

Contextualization within Pyrrolizine Chemistry

The foundational structure of Hexahydro-1H-pyrrolizin-2-amine is the pyrrolizine nucleus, a bicyclic system composed of two fused five-membered rings sharing a bridgehead nitrogen atom. google.com This core structure is most famously represented by the pyrrolizidine (B1209537) alkaloids (PAs), a large family of natural products synthesized by thousands of plant species as a defense mechanism against herbivores. rsc.org These naturally occurring PAs are typically esters and often feature a double bond in one of the rings. uow.edu.au

In contrast, this compound belongs to the fully saturated, or perhydrogenated, series of these compounds. Much of the synthetic research in this area focuses on these saturated scaffolds, which provide a stable and stereochemically rich framework for building more complex molecules. The absence of the unsaturation found in many natural PAs allows researchers to explore the pharmacological potential of the core bicyclic structure itself, independent of the reactivity associated with the double bond. cu.edu.eg

| Core Structure | Systematic Name | Key Features |

|---|---|---|

| Unsaturated Pyrrolizine | 2,3-Dihydro-1H-pyrrolizine | Contains one double bond; common in natural pyrrolizidine alkaloids. |

| Saturated Pyrrolizine | Hexahydro-1H-pyrrolizine (Pyrrolizidine) | Fully saturated rings; provides a stable, rigid scaffold for synthetic derivatives. |

Significance as a Bicyclic Amine Scaffold

Bicyclic amines, such as this compound, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The rigid, three-dimensional nature of the fused ring system of hexahydropyrrolizine pre-organizes appended functional groups in specific spatial orientations, which can lead to high-affinity and selective interactions with protein binding sites.

Research has shown that increasing the proportion of sp³-hybridized centers, a key feature of saturated bicyclic systems, is often correlated with higher success rates in clinical drug development. researchgate.net The amine functionality on the hexahydropyrrolizine core provides a crucial handle for synthetic modification, allowing for the straightforward introduction of diverse substituents to explore structure-activity relationships (SAR). sigmaaldrich.com This makes compounds like this compound valuable building blocks for creating libraries of novel molecules with potential therapeutic applications. chemistrytalk.org

Overview of Current Academic Research Trajectories

Current academic research involving the hexahydropyrrolizine scaffold is primarily focused on two interconnected areas: the development of novel stereoselective synthetic methods and the exploration of the biological activities of its derivatives.

Synthetic Strategies: A significant portion of research is dedicated to the efficient and stereocontrolled synthesis of the pyrrolizidine core. researchgate.net Given the multiple chiral centers in substituted hexahydropyrrolizines, achieving high stereoselectivity is a major challenge and a key goal. Common strategies include:

Catalytic Hydrogenation: The saturation of unsaturated pyrrolizine precursors is a direct method to obtain the hexahydropyrrolizine skeleton. rsc.org This reaction typically employs metal catalysts like platinum, palladium, or rhodium and can be influenced by the substrate, catalyst choice, and reaction conditions to control the stereochemical outcome. rsc.orgchemistrytalk.orgasianpubs.org For instance, the reduction of a nitrile group on the pyrrolizine ring system can be achieved through catalytic hydrogenation to yield a primary amine. prepchem.comwikipedia.org

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are powerful tools for constructing the five-membered rings of the pyrrolizidine system with a high degree of stereocontrol. rsc.orgnih.gov These methods often involve the in-situ generation of an azomethine ylide which then reacts with a dipolarophile to form the bicyclic structure. rsc.org

Multi-step Total Synthesis: Complex, multi-hydroxylated pyrrolizidine alkaloids are often synthesized through multi-step sequences starting from chiral precursors like (-)-4-hydroxy-L-proline or (S)-pyroglutamic acid. rsc.orgjst.go.jp These syntheses have provided access to a wide range of stereoisomers for biological evaluation. uow.edu.au

| Method | Key Reagents/Steps | Primary Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | Unsaturated pyrrolizine precursor, H₂, PtO₂ or Rh/C catalyst | Saturated hexahydropyrrolizine core | rsc.orgasianpubs.org |

| 1,3-Dipolar Cycloaddition | Isatin (B1672199), secondary amino acids (e.g., L-proline), dipolarophile | Stereoselective formation of spiro-pyrrolizidines | rsc.orgnih.gov |

| Ring-Closing Metathesis | Vinyl epoxide, allyl amine, Grubbs catalyst | Formation of dihydropyrrole intermediate for subsequent cyclization | uow.edu.au |

| Reductive Amination/Cyclization | Keto-aldehyde complex, amine source, reducing agent | Stereoselective synthesis of 2-substituted pyrrolidines, elaborated to pyrrolizidines | acs.org |

Research Applications: The hexahydropyrrolizine scaffold has been investigated as a core component in the design of various biologically active agents. Research has demonstrated that synthetic derivatives of this scaffold possess a range of pharmacological properties. For example, novel pyrrolizine derivatives have been synthesized and evaluated as potential anticancer agents, showing promising activity against various cancer cell lines. cu.edu.eg In other studies, amides derived from 7a-aminomethyl-hexahydro-1H-pyrrolizine have been evaluated for antiarrhythmic activity. lookchem.com These research avenues underscore the utility of the hexahydropyrrolizine skeleton as a versatile platform for the development of new therapeutic compounds. cu.edu.eg

Table of Mentioned Compounds

| Compound Name | Systematic Name |

|---|---|

| This compound | This compound |

| (-)-4-Hydroxy-L-proline | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid |

| 7a-aminomethyl-hexahydro-1H-pyrrolizine | (Hexahydro-1H-pyrrolizin-7a-yl)methanamine |

| (S)-Pyroglutamic acid | (S)-5-Oxopyrrolidine-2-carboxylic acid |

| Isatin | 1H-Indole-2,3-dione |

| L-proline | (S)-Pyrrolidine-2-carboxylic acid |

| Sarcosine | 2-(Methylamino)acetic acid |

Structure

3D Structure

Properties

IUPAC Name |

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-6-4-7-2-1-3-9(7)5-6/h6-7H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINRAJAGJMXRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CN2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170442-11-2 | |

| Record name | hexahydro-1H-pyrrolizin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Hexahydro 1h Pyrrolizin 2 Amine and Its Derivatives

Classical and Conventional Preparative Approaches

Traditional synthetic routes to pyrrolizine derivatives often involve linear sequences and the transformation of functional groups on a pre-existing core structure.

A common strategy for introducing an amine group onto a heterocyclic scaffold is through the reduction of a nitrile (cyano group). This two-step approach involves the initial synthesis of a cyano-substituted pyrrolizine intermediate, followed by its reduction to the primary amine.

The synthesis of the requisite α-cyano pyrrolidine (B122466) precursors can be achieved through methods like copper-catalyzed three-component tandem amination/cyanation/alkylation sequences nih.gov. Once the cyano-substituted pyrrolizine skeleton is in place, the nitrile group can be reduced to a primary amine using various established reducing agents organic-chemistry.org. A similar, analogous strategy has been employed in the synthesis of amino-1,2-dihydro-1-pyrrolizinones, where an amino group is introduced by the reduction of a corresponding nitro-pyrrolizinone precursor researchgate.net.

Common reagents for the reduction of nitriles to primary amines include:

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to amines.

Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Borane Reagents: Reagents such as Borane-tetrahydrofuran complex (BH₃·THF) or Ammonia Borane can effectively reduce nitriles organic-chemistry.org.

Linear synthesis involves the sequential construction of a target molecule through a series of discrete steps. In the context of pyrrolizine derivatives, this often involves the initial preparation of a functionalized pyrrole (B145914) or pyrrolidine ring, followed by annulation to form the bicyclic system.

An example of such a pathway is the three-step synthetic route to enone acid starting materials, which are precursors for subsequent enantioselective cyclization to the pyrrolizine core nih.gov. This sequence begins with readily available pyrrole-2-carboxaldehydes and builds the necessary carbon framework step-by-step before the final ring-closing reaction nih.gov. Such linear approaches, while potentially lengthy, allow for precise control over the introduction of substituents and stereocenters.

Modern and Efficient Synthetic Routes to the Hexahydro-1H-pyrrolizine Core

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and the reduction of synthetic steps. One-pot reactions and cycloaddition strategies are at the forefront of modern approaches to constructing complex heterocyclic systems like the pyrrolizine core.

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and yield. The use of highly reactive lithiated intermediates has enabled efficient one-pot preparations of the pyrrolizine skeleton.

A notable example involves the reaction of 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium (B1222949) at low temperatures (-70 °C). Subsequent methylation with methyl iodide in the same pot affords 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine in high yield rsc.org. This method rapidly constructs the bicyclic core by leveraging the reactivity of the lithiated species.

Cyclization and annulation reactions are powerful tools for forming ring systems. For the pyrrolizine core, 1,3-dipolar cycloaddition is a particularly effective and widely used strategy.

The 1,3-dipolar cycloaddition is a concerted, six-π-electron reaction that efficiently creates five-membered heterocyclic rings frontiersin.org. In the synthesis of pyrrolizines, this reaction typically involves an azomethine ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. The azomethine ylide is often generated in situ, making the process highly convergent.

A common method for generating the required azomethine ylide is the decarboxylative condensation of an α-amino acid, such as proline or sarcosine, with a carbonyl compound like isatin (B1672199) or ninhydrin (B49086) mdpi.comnih.gov. The resulting dipole then reacts with an electron-deficient dipolarophile to construct the pyrrolizine or a related spiro-pyrrolizine skeleton mdpi.comccspublishing.org.cn. These multicomponent reactions are often performed as one-pot procedures, providing rapid access to complex functionalized products mdpi.comnih.gov.

The versatility of this approach allows for the synthesis of a wide array of derivatives by varying the components. Different isatins, α-amino acids, and dipolarophiles (e.g., maleimides, dialkyl acetylenedicarboxylates) can be employed to generate diverse molecular scaffolds mdpi.comnih.govresearchgate.net.

Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrrolizine Synthesis

| 1,3-Dipole Precursors | Dipolarophile | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isatins, α-Amino Acids (e.g., Proline) | 1,4-Enedione Derivatives | EtOH or MeOH, Room Temp | Functionalized N-Fused Pyrrolidinyl Spirooxindoles | mdpi.com |

| Ninhydrin, Proline | Dialkyl Acetylenedicarboxylates | Alcohols, Room Temp | Dihydro-1H-pyrrolizine Derivatives | nih.govresearchgate.net |

| Benzylamines, Isatins | Dimethyl Acetylenedicarboxylate | CH₂Cl₂, BF₃·OEt₂ catalyst | Functionalized Dihydrospiro[indoline-3,2'-pyrroles] | ccspublishing.org.cn |

| Pyrrole-2-carbaldehyde, Sarcosine | N-Alkenyl Pyrrole (intramolecular) | [bmim][BF₄], 85°C | Pyrrolo[2,3-a]pyrrolizidines | frontiersin.org |

Cyclization Reactions in Pyrrolizine Annulation

Ring-Closing Metathesis Strategies

Ring-Closing Metathesis (RCM) has become a cornerstone in the synthesis of unsaturated rings, including the pyrrolizidine (B1209537) core. nsf.govnih.gov This reaction utilizes ruthenium-based catalysts, such as Grubbs or Hoveyda-Grubbs catalysts, to form a carbon-carbon double bond by joining two terminal alkene functionalities within a single precursor molecule. nih.gov The process is valued for its high functional group tolerance and its ability to construct complex polycyclic and macrocyclic systems. nsf.govnih.gov

In the context of hexahydro-1H-pyrrolizine synthesis, a typical RCM strategy involves a diene precursor derived from proline or a related pyrrolidine building block. The reaction is driven by the formation of a volatile ethylene (B1197577) byproduct, which can make the process nearly irreversible when optimized. nsf.gov The stereochemistry of the resulting double bond (Z or E) can be a critical factor, and while many standard catalysts produce mixtures, newer catalysts have been developed to provide high stereoselectivity, delivering up to 97% of the desired Z-isomer in certain macrocyclizations. escholarship.org This control is crucial as the stereochemical identity of the alkene can be critical to the biological activities of the final molecule. escholarship.org

| Catalyst Type | Common Examples | Key Features |

| Grubbs Catalysts | 1st and 2nd Generation | High activity, functional group tolerance. nih.gov |

| Hoveyda-Grubbs Catalysts | 2nd Generation | Increased stability and recyclability. |

| Zhan Catalysts | Zhan 1B | Often used in industrial scale-up. mdpi.com |

| Tungsten-based Alkylidene | Schrock Catalyst derivatives | Can provide high Z-selectivity. escholarship.org |

Intramolecular Ester Condensation via Dieckmann Cyclization

The Dieckmann cyclization, an intramolecular variant of the Claisen condensation, is a classical and effective method for forming five- and six-membered rings. kib.ac.cnresearchgate.net This reaction involves the base-promoted cyclization of a diester to yield a cyclic β-ketoester. researchgate.net For the synthesis of the pyrrolizidine skeleton, a suitably substituted N-linked 1,6-diester is required.

The mechanism proceeds through several key steps:

A strong base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of one ester group to form a resonance-stabilized enolate. researchgate.net

This enolate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group. researchgate.net

A tetrahedral intermediate is formed, which then collapses, eliminating the alkoxide leaving group to produce the cyclic β-ketoester. researchgate.net

This final product is acidic and is deprotonated by the base, a step that drives the reaction equilibrium toward the product. researchgate.net

The resulting β-ketoester is a versatile intermediate. It can be subsequently alkylated at the α-position and then decarboxylated to produce a substituted cyclopentanone (B42830) fused to the pyrrolidine ring, thus completing the core structure of the pyrrolizidine system. researchgate.net

Catalytic and Organocatalytic Methods

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency and stereocontrol. For the hexahydro-1H-pyrrolizine scaffold, both metal-based and organocatalytic approaches have proven to be powerful.

Enantioselective Catalysis (e.g., BINOL-Phosphoric Acid)

Chiral 1,1'-bi-2-naphthol (B31242) (BINOL)-derived phosphoric acids (BPAs) have emerged as highly effective chiral Brønsted acid catalysts for a wide array of asymmetric transformations. nih.govmdpi.com These catalysts operate by activating substrates through hydrogen bonding, creating a well-defined chiral environment that directs the stereochemical outcome of the reaction. mdpi.com

In the synthesis of pyrrolidine and pyrrolizidine systems, BPAs can catalyze enantioselective cycloadditions, Pictet-Spengler reactions, or hydroamination/cyclization cascades. nih.govpreprints.org For example, a combination of a gold(I) catalyst and a chiral BPA can facilitate a highly enantioselective hydroamination followed by an N-sulfonyliminium cyclization cascade to produce complex nitrogen-containing scaffolds in excellent yields and high enantiomeric excess. preprints.org The steric and electronic properties of the substituents on the BINOL backbone are crucial for creating the specific catalyst pocket required for high site-selectivity and enantioselectivity. mdpi.com

| Catalyst System | Reaction Type | Product Type | Stereocontrol |

| BINOL-Phosphoric Acid (BPA) | [3+2] Cycloaddition | Pyrazolidines, Pyrrolidines | High Enantioselectivity. nih.gov |

| Gold(I) / BPA | Hydroamination/Cyclization | Fused Sulfonamides | Excellent Yield & Enantiomeric Excess. preprints.org |

| BPA | Site-selective Acylation | Acylated Polyols | High Site-selectivity. mdpi.com |

Organoselenium-Promoted Cyclizations

Organoselenium reagents can promote powerful cyclization reactions by acting as soft electrophiles. In electrophilic selenium catalysis, a catalytic amount of a selenium compound, such as diphenyl diselenide (PhSeSePh), is activated by an oxidant to generate a highly electrophilic species (e.g., "PhSe+"). nih.gov This species reacts with a carbon-carbon double bond in the substrate.

For the synthesis of pyrrolidine rings, an N-protected aminoalkene serves as the substrate. The electrophilic selenium species adds to the alkene, forming a cyclic seleniranium ion intermediate. The tethered nucleophilic nitrogen (from the amine or amide) then attacks this intermediate in an intramolecular SN2 fashion, leading to a 5-exo-trig cyclization. This process results in the formation of the pyrrolidine ring with a selenium moiety attached, which can be subsequently removed under reductive conditions. Chiral selenium catalysts have been developed to render these cyclizations enantioselective, affording pyrrolidine derivatives in high yields and enantioselectivities.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, offer a highly efficient route to molecular complexity. These reactions are prized for their atom economy and operational simplicity.

The synthesis of substituted pyrrolizidine and pyrrolidine scaffolds can be achieved through MCRs. For instance, a three-component reaction between an N-substituted piperidine, isatin, and L-proline in methanol (B129727) can produce complex spiro-pyrrolizidine derivatives stereoselectively. Another strategy involves the Lewis acid-catalyzed reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a nucleophile like allyltrimethylsilane. Under optimized conditions, this reaction can undergo an intramolecular rearrangement to produce highly functionalized pyrrolidine derivatives with up to three new stereogenic centers created in a single operation.

| Reaction Type | Components | Product | Key Features |

| [3+2] Cycloaddition | Isatin, Amino Acid (Proline), Alkene/Alkyne | Spiro-oxindole Pyrrolidines/Pyrrolizidines | High Yield, High Diastereoselectivity. |

| Rearrangement Cascade | Dihydrofuran, Imino Ester, Silane Nucleophile | Substituted Pyrrolidines | Creates multiple stereocenters in one pot. |

| Aminopyrrole Synthesis | Aldehyde, Acetophenone derivative, Activated Methylene (B1212753) Compound | Polysubstituted 2-Aminopyrroles | One-pot synthesis of privileged medicinal scaffolds. |

Stereoselective and Enantioselective Synthesis of Hexahydro-1H-pyrrolizin-2-amine Scaffolds

Achieving stereochemical control is a paramount challenge in the synthesis of pyrrolizidine alkaloids, as their biological activity is often dependent on the precise three-dimensional arrangement of their atoms. mdpi.com The synthesis of the hexahydro-1H-pyrrolizine core therefore requires strategies that can selectively produce a single desired stereoisomer from multiple possibilities.

Diastereoselective synthesis often relies on substrate control, where existing chiral centers in the starting material (e.g., derived from L-proline or chiral pool sugars) direct the stereochemical outcome of subsequent reactions. mdpi.com For example, the reduction of a cyclic enamine or the addition of a nucleophile can occur preferentially from the less sterically hindered face of the molecule. mdpi.com

Enantioselective synthesis , the formation of one of two enantiomers, necessitates the use of a chiral catalyst or auxiliary. As discussed, chiral BINOL-phosphoric acids are highly effective for inducing enantioselectivity in cyclization reactions by creating a chiral environment around the reacting species. nih.govpreprints.org Similarly, organocatalysts like proline and its derivatives can be used in multicomponent reactions to generate spiro-pyrrolizidine systems with a high degree of stereocontrol. The choice of strategy—be it RCM with stereoselective catalysts, asymmetric catalytic cyclizations, or multicomponent reactions on chiral substrates—is critical for the successful and efficient construction of optically pure this compound scaffolds. escholarship.org

Chiral Auxiliaries and Catalysts in Stereocontrol

The precise control of stereochemistry in the synthesis of pyrrolizidine cores is frequently achieved through the use of external chiral agents, which can be either catalytic or stoichiometric. These agents create a chiral environment that directs the formation of one stereoisomer over another.

Chiral Catalysts: Enantioselective catalysis is a powerful strategy for synthesizing chiral molecules, offering an efficient route to optically active products from prochiral substrates. bohrium.com In the context of pyrrolizidine synthesis, various catalytic systems have been developed:

Organocatalysis: Chiral amines and their derivatives have proven effective in promoting stereoselective reactions. For instance, a stereodivergent synthesis of 1-hydroxymethylpyrrolizidine alkaloids utilizes an asymmetric self-Mannich reaction. acs.org An anti-selective reaction is catalyzed by a chiral secondary amine to produce (+)- and (−)-isoretronecanol, while the syn-selective variant uses proline as the catalyst to yield (+)-laburnine and (−)-trachelanthamidine. acs.org Another approach employs benzotetramisole, an isothiourea catalyst, for an intramolecular Michael addition-lactonisation cascade, yielding cis-pyrrolizine derivatives with excellent stereocontrol (>95:5 dr, >98:2 er). nih.gov

Metal-Based Catalysis: Transition metal complexes featuring chiral ligands are widely used. A notable example is the catalytic asymmetric double (1,3)-dipolar cycloaddition reaction using a chiral silver catalyst to produce enantioenriched pyrrolizidines in a single step from simple starting materials. nih.govnih.gov This method can create as many as six stereogenic centers with high levels of enantio- and diastereoselectivity. nih.gov

The following table summarizes key examples of chiral catalysts used in pyrrolizidine synthesis.

| Catalyst Type | Specific Catalyst/System | Key Reaction Type | Stereochemical Outcome | Ref |

| Organocatalyst | Chiral Secondary Amine | Asymmetric self-Mannich | anti-selective, 98% ee | acs.org |

| Organocatalyst | Proline | Asymmetric self-Mannich | syn-selective | acs.org |

| Organocatalyst | Benzotetramisole (Isothiourea) | Intramolecular Michael Addition | >95:5 dr, >98:2 er | nih.gov |

| Metal Catalyst | Chiral Silver Complex | Double (1,3)-Dipolar Cycloaddition | High enantio- & diastereoselectivity | nih.gov |

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. bohrium.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy is a well-established method for asymmetric synthesis. acs.org While specific applications in the direct synthesis of this compound are part of broader synthetic strategies for alkaloids, the principle is widely applied. For example, oxazolidinones, popularized by David Evans, are classic auxiliaries used in asymmetric alkylation and aldol (B89426) reactions, which can be key steps in building the fragments needed for the pyrrolizidine core.

Asymmetric Approaches to Pyrrolizidine Alkaloid Cores

Several strategic asymmetric approaches have been developed to construct the fundamental 1-azabicyclo[3.3.0]octane skeleton of pyrrolizidine alkaloids. These methods often focus on efficiently building the bicyclic system while controlling multiple stereocenters.

[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is one of the most powerful and convergent methods for constructing the five-membered pyrrolidine ring, a key component of the pyrrolizidine core. wikipedia.orgnih.gov Asymmetric variants of this reaction provide rapid access to enantioenriched pyrrolizidines. A catalytic asymmetric double (1,3)-dipolar cycloaddition has been developed that uses a chiral silver catalyst to form highly substituted pyrrolizidines in a one-pot reaction from readily available materials. nih.gov This approach is notable for its ability to generate significant molecular complexity, including up to six stereocenters, with high selectivity. nih.gov

Asymmetric Mannich Reaction: The Mannich reaction, which forms a β-amino carbonyl compound, is a fundamental C-C bond-forming reaction. nih.gov Its asymmetric catalytic versions are crucial for synthesizing chiral intermediates for alkaloid synthesis. nih.govresearchgate.net A stereodivergent strategy for 1-hydroxymethylpyrrolizidine alkaloids employs an asymmetric self-Mannich reaction as the key step to build the chiral core, with different catalysts providing access to all four possible stereoisomers. acs.org

Ring-Closing Metathesis (RCM): RCM has emerged as a robust method for forming cyclic structures, including the nitrogen-containing rings of alkaloids. researchgate.net In the synthesis of polyhydroxylated pyrrolizidine alkaloids like (+)-Australine, a tandem sequence of ring-closing metathesis followed by a transannular cyclization serves as the key strategic element. acs.org This approach first forms an eight-membered azacyclooctene, which then undergoes internal cyclization to form the 5,5-fused bicyclic pyrrolizidine system. acs.org Ring-closing enyne metathesis (RCEM) is another variant that provides access to chiral pyrrolidine derivatives, which are precursors to the full alkaloid core. organic-chemistry.org

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. bohrium.com L-proline, with its inherent chirality and pyrrolidine ring, is a particularly versatile precursor for a wide range of pyrrolidine, pyrrolizidine, and indolizidine alkaloids. capes.gov.br Similarly, optically active pyroglutamic acid derivatives have been successfully applied in the stereocontrolled synthesis of various alexine (B40350) stereoisomers, which are polyhydroxylated pyrrolizidine alkaloids. nih.gov

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Atom-Economical Reactions: Certain reaction types are inherently more atom-economical than others.

Cycloadditions: Reactions like the 1,3-dipolar cycloaddition are highly atom-economical as all atoms from the dipole and dipolarophile are combined to form the product, with no byproducts generated in the ring-forming step. wikipedia.orgnih.gov

Isomerizations and Rearrangements: These reactions, which merely reorganize the atoms within a molecule, are 100% atom-economical by definition.

Addition Reactions: These are also generally high in atom economy. jk-sci.com

The table below provides a comparative overview of different synthetic strategies for the pyrrolizidine core, highlighting aspects of their efficiency.

| Synthetic Strategy | Key Features | Advantages in Efficiency & Atom Economy | Disadvantages/Limitations |

| Catalytic Asymmetric [3+2] Cycloaddition | One-pot, multi-component reaction. nih.gov | High step economy; excellent atom economy (addition reaction); catalytic nature reduces waste. | Catalyst development can be complex. |

| Asymmetric Mannich Reaction | Convergent C-C bond formation. acs.org | Can build key fragments efficiently. | May require subsequent cyclization and functional group manipulation steps. |

| Ring-Closing Metathesis (RCM) | Forms rings from acyclic precursors. acs.org | Powerful for macrocycle and heterocycle synthesis; generally tolerant of many functional groups. nih.gov | Requires specific diene/enyne precursors; ruthenium catalysts can be expensive; produces a small molecule byproduct (e.g., ethylene). |

| Chiral Pool Synthesis | Starts with enantiopure materials (e.g., proline). capes.gov.br | Avoids the need for an asymmetric induction step. | The structure of the final target is constrained by the starting material; may require multiple steps for functional group interconversion. |

Advanced Structural Characterization and Spectroscopic Analysis of Hexahydro 1h Pyrrolizin 2 Amine and Its Derivatives

Elucidation of Stereochemistry and Absolute Configuration

The hexahydropyrrolizine core, also known as pyrrolizidine (B1209537), is a bicyclic system formed by the fusion of two five-membered rings sharing a nitrogen atom at the bridgehead. This structure can exist in various stereoisomeric forms. The stereochemistry of Hexahydro-1H-pyrrolizin-2-amine is primarily determined by two factors: the relative orientation of the two rings at the bridgehead fusion (C-8) and the orientation of the amine substituent at the C-2 position.

The fusion of the two rings can result in different diastereomers, though the cis-fused conformation is generally more stable and common in naturally occurring pyrrolizidine alkaloids. wikipedia.org The amine group at C-2 can be oriented in either an exo (pointing away from the concave face of the bicyclic system) or endo (pointing towards the concave face) position. Furthermore, the presence of chiral centers at C-2 and C-8 gives rise to the possibility of enantiomeric pairs.

Determining the absolute configuration of these stereocenters is critical and often requires a combination of techniques. While NMR methods can establish relative stereochemistry, the determination of absolute configuration frequently relies on X-ray crystallography of the compound or a suitable crystalline derivative, or through chiral synthesis from a starting material of known absolute configuration. For many pyrrolizidine alkaloids, the stereochemistry is a key determinant of their biological activity. mdpi.commdpi.com

Conformational Analysis of the Bicyclic Ring System

Computational studies and NMR spectroscopy are the primary tools for investigating these conformational preferences. acs.orgauremn.org.brnih.gov The relative energies of different conformers are influenced by steric interactions between substituents and torsional strain within the rings. For this compound, the orientation of the amine group (exo vs. endo) and the puckering of the rings are in dynamic equilibrium in solution. The position of this equilibrium is influenced by factors such as the solvent and temperature. Understanding the dominant conformation is crucial as it dictates the spatial relationship between atoms, which is fundamental for interpreting NMR data, particularly NOE enhancements, and for understanding intermolecular interactions.

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information on connectivity and stereochemistry. nih.govresearchgate.netup.ac.za

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the bonding framework of the molecule. utm.mxnih.govscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would reveal correlations between adjacent protons, allowing for the tracing of the proton network within each five-membered ring. sdsu.eduresearchgate.netyoutube.com For instance, the proton at C-2 would show correlations to the methylene (B1212753) protons at C-1 and C-3.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals. sdsu.eduyoutube.comrsc.org Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). HMBC is crucial for connecting different spin systems and identifying quaternary carbons. sdsu.eduresearchgate.netrsc.org For example, correlations from the protons at C-1 and C-7 to the bridgehead carbon C-8 would confirm the bicyclic ring structure.

The following table illustrates the expected key 2D NMR correlations for establishing the connectivity of the this compound skeleton.

| Proton(s) | COSY Correlations (H-H) | HSQC Correlation (C-H) | Key HMBC Correlations (H-C) |

| H-1 | H-2 | C-1 | C-2, C-8 |

| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-8 |

| H-3 | H-2 | C-3 | C-2, C-5 |

| H-5 | H-6 | C-5 | C-3, C-6, C-8 |

| H-6 | H-5, H-7 | C-6 | C-5, C-7 |

| H-7 | H-6 | C-7 | C-6, C-8 |

Once the connectivity is established, NMR can be used to determine the relative stereochemistry of the molecule.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This 2D NMR experiment identifies protons that are close in space, regardless of whether they are connected through bonds. utm.mxnih.gov The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons. For this compound, NOESY is critical for determining the relative orientation of the amine group. For example, in an exo-isomer, the H-2 proton would show NOE correlations to specific protons on the convex face of the ring system, whereas in the endo-isomer, it would show correlations to protons on the concave face, including the bridgehead proton H-8. These through-space correlations provide definitive evidence for stereochemical assignments. nih.gov

X-ray Crystallography for Solid-State Structure Determination

While NMR provides detailed structural information in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. sciengine.com This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and revealing the absolute configuration if a heavy atom is present or if anomalous dispersion is used.

For a derivative of this compound, a crystallographic study would definitively establish the puckering of the rings and the exo or endo orientation of substituents. The resulting crystal structure provides a static picture of the molecule's lowest energy conformation in the solid phase, which serves as a valuable benchmark for comparison with computational and solution-phase NMR conformational studies. rsc.org The table below presents hypothetical, yet typical, crystallographic data that might be obtained for a derivative.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.153 |

| b (Å) | 11.433 |

| c (Å) | 13.578 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1577.4 |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.076 |

Data presented is illustrative and based on a related pyrrolizidine alkaloid, monocrotaline, for contextual purposes. sciengine.com

High-Resolution Mass Spectrometry for Precise Molecular Compositional Verification

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to verify the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). nih.govmdpi.com For this compound (C₇H₁₄N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. The measured mass of this ion is then compared to the calculated theoretical mass. Agreement between these values provides strong evidence for the proposed molecular formula. HRMS can also be coupled with tandem mass spectrometry (MS/MS) to study fragmentation patterns, which can provide further structural information. researchgate.netmjcce.org.mknih.gov

The following table shows the calculated exact masses for various adducts of this compound.

| Adduct Ion | Molecular Formula | Calculated Exact Mass (Da) |

| [M+H]⁺ | C₇H₁₅N₂⁺ | 127.1230 |

| [M+Na]⁺ | C₇H₁₄N₂Na⁺ | 149.1049 |

| [M+K]⁺ | C₇H₁₄N₂K⁺ | 165.0788 |

Applications in Advanced Organic Synthesis Involving Hexahydro 1h Pyrrolizin 2 Amine

Hexahydro-1H-pyrrolizin-2-amine as a Versatile Building Block

The inherent bicyclic structure of the hexahydropyrrolizine system provides a stable, three-dimensional framework that is highly sought after in synthetic chemistry. solubilityofthings.com It functions as a versatile building block, enabling the assembly of intricate molecular architectures, from complex heterocyclic scaffolds to unique spirocyclic systems. nih.gov

The hexahydropyrrolizine nucleus is a fundamental component used to construct more elaborate heterocyclic structures. sigmaaldrich.com Its utility stems from its stable bicyclic nature and the reactivity of its functional groups, which allow for further chemical modifications. solubilityofthings.com Synthetic chemists utilize this scaffold to produce a wide array of derivatives for research in chemistry and biology. The development of synthetic routes to access the hexahydropyrrolo[2,3-b]indole (HPI) framework, a related and more complex system, highlights the importance of such pyrrolizine-containing motifs as versatile building blocks for preparing alkaloids with a range of biological activities, including cytotoxic and neuroprotective properties. mdpi.com

The hexahydropyrrolizine ring is a key component in the targeted synthesis of spirocyclic compounds, which are an important class of naturally occurring and synthetic substances with significant biological properties. nih.govnih.gov A prominent method for constructing these molecules is the 1,3-dipolar cycloaddition reaction. nih.govresearchgate.net This strategy often involves the in-situ generation of an azomethine ylide from the reaction of isatin (B1672199) and an amino acid, such as L-proline (a natural precursor to the pyrrolizine system), which then reacts with a suitable dipolarophile. nih.gov

This methodology has been successfully employed to create novel spirooxindole-spiropiperidinone-pyrrolizines. nih.gov In a biomimetic design approach, the hexahydro-1H-pyrrolizine moiety was specifically selected as a spiro ring for synthesizing new indeno[1,2-b]quinoxalines, inspired by the structure of the natural anticancer agent mitomycin. nih.gov

Table 1: Synthesis of Spirocyclic Systems Involving the Pyrrolizine Scaffold

| Reaction Type | Precursors | Target Spiro-System | Key Findings |

| 1,3-Dipolar Cycloaddition | Isatin, L-proline, Dipolarophile (e.g., substituted piperidinone) | Spirooxindole-pyrrolizine | An efficient method for creating complex, five-membered spiroheterocycles with potential antimicrobial activity. nih.gov |

| Multicomponent Reaction | Indenoquinoxalinone, Chalcones, L-proline | Spiro-indeno[1,2-b]quinoxaline-pyrrolizine | A biomimetic strategy inspired by mitomycin, leading to compounds evaluated as potential CDK2 inhibitors. nih.gov |

Role in Natural Product Total Synthesis

The hexahydropyrrolizine core is the defining structural feature of pyrrolizidine (B1209537) alkaloids, a large and structurally diverse class of natural products. researchgate.net Consequently, synthetic strategies targeting this scaffold are central to the total synthesis of numerous biologically active alkaloids and their analogs.

The total synthesis of polyhydroxylated pyrrolizidine alkaloids, such as hyacinthacines and australine (B55042), relies heavily on methodologies that construct or functionalize the hexahydro-1H-pyrrolizine core. researchgate.neteurekaselect.com These natural products are potent glycosidase inhibitors, making them attractive targets for synthetic chemists. eurekaselect.compublish.csiro.au

Hyacinthacines: The synthesis of various hyacinthacine alkaloids has been achieved through strategies that build the bicyclic hexahydro-1H-pyrrolizine skeleton as a key step. researchgate.net For example, the Petasis borono-Mannich (PBM) reaction has been utilized as a critical step in the total synthesis of a series of polyhydroxylated alkaloids, including hyacinthacine C5, by assembling precursors that lead to the formation of the core ring system. researchgate.netnih.gov Another approach involves the N-heterocyclic carbene (NHC)-catalyzed cross-coupling of sugar-derived nitrones to afford key intermediates for the synthesis of various polyhydroxylated pyrrolizidines. researchgate.net

Australine and its Epimers: The total synthesis of (+)-1-epiaustraline, a tetrahydroxypyrrolizidine alkaloid, was achieved through a highly efficient pathway where the key step establishes four of the five stereocenters on the pyrrolizidine core. acs.org A modular synthetic approach has also been developed for the synthesis of australine diastereomers, which involves the ring-closing metathesis (RCM) of a precursor to form a pyrrolo[1,2-c]oxazol-3-one, which is then converted to the functionalized hexahydropyrrolizine structure. publish.csiro.auresearchgate.net This highlights the importance of building the core bicyclic system to access these complex natural products. acs.orgresearchgate.net

Table 2: Key Strategies in Pyrrolizidine Alkaloid Synthesis

| Target Alkaloid | Key Reaction/Strategy | Precursor Type | Resulting Core Structure |

| Hyacinthacine C5 | Petasis borono-Mannich (PBM) Reaction | Protected L-xylose derivative, α-methylallyl amine | Polyhydroxylated hexahydro-1H-pyrrolizine. researchgate.net |

| (+)-1-Epiaustraline | Tandem [4+2]/[3+2] Nitroalkene Cycloaddition | Dienylsilyloxy nitroalkene, Chiral vinyl ether | Highly functionalized hexahydro-1H-pyrrolizine. acs.org |

| (+)-1,7-diepiaustraline | Ring-Closing Metathesis (RCM) & Diastereoselective Dihydroxylation | Protected 1,2-amino alcohol derivative | Dihydroxylated pyrrolo[1,2-c]oxazol-3-one, leading to the epiaustraline core. publish.csiro.au |

Many of the synthetic methodologies developed for pyrrolizidine alkaloids are also adaptable for the synthesis of indolizidine alkaloids, another significant class of nitrogen-containing bicyclic natural products. clockss.orgwhiterose.ac.ukrsc.org For instance, strategies utilizing organocatalysis and asymmetric dihydroxylation have been successfully applied to the efficient synthesis of both hydroxylated pyrrolizidine and indolizidine alkaloids. rsc.org Furthermore, methods based on the cross-coupling of sugar-derived cyclic nitrones with enals have proven effective for creating a variety of polyhydroxylated pyrrolizidines and indolizidines. researchgate.net This demonstrates the versatility of these synthetic platforms in accessing different, yet structurally related, alkaloid families.

The hexahydropyrrolizine scaffold is instrumental in the synthesis of analogs of biologically active natural products. By creating a library of related compounds, researchers can conduct structure-activity relationship (SAR) studies to identify molecules with enhanced or more specific biological effects. For example, a small library of hyacinthacine C-type analogs, all containing the core hexahydro-1H-pyrrolizine ring, was synthesized to evaluate their glycosidase inhibitory potency. researchgate.net This approach, which involved selective chemical manipulation of the core structure, allowed for the assessment of how different substituents on the pyrrolizine ring affect biological activity, providing valuable insights for the development of new therapeutic agents. researchgate.net

Development of Chiral Ligands and Organocatalysts

The quest for efficient and selective methods to synthesize enantiomerically pure compounds is a cornerstone of modern chemistry, with wide-ranging implications in pharmaceuticals, agrochemicals, and materials science. Chiral ligands and organocatalysts are pivotal tools in this endeavor, and the structural attributes of this compound make it a promising, albeit not yet extensively documented, candidate for such applications.

Chiral ligands are organic molecules that can bind to a metal center, creating a chiral complex that can catalyze asymmetric reactions. The resulting catalyst can then preferentially produce one enantiomer of a product over the other. Amines are a well-established class of compounds for the development of chiral ligands. Current time information in Bangalore, IN. The primary amine group of this compound can be readily functionalized to introduce other coordinating groups, such as phosphines or other nitrogen-containing moieties, to create bidentate or multidentate chiral ligands. The rigid bicyclic framework of the pyrrolizidine core would provide a well-defined stereochemical environment around the metal center, which is crucial for achieving high levels of enantioselectivity. While specific examples of ligands derived from this compound are not prevalent in the literature, the principle is well-established with other chiral amines. Current time information in Bangalore, IN.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful alternative and complement to metal-based catalysis. Chiral amines, in particular, are prominent organocatalysts, often operating through the formation of transient iminium or enamine intermediates. The stereoisomers of this compound, such as (1R,7aR)-hexahydro-1H-pyrrolizin-1-amine, are recognized as chiral building blocks, implying their potential use in asymmetric synthesis. Although direct organocatalytic applications of this compound are not extensively reported, the synthesis of highly functionalized hexahydro-1H-pyrrolizine derivatives is often achieved using organocatalytic methods, such as those employing proline. This highlights the compatibility of the pyrrolizidine scaffold with organocatalytic reaction conditions and suggests the potential for developing novel catalysts based on this framework.

Table 1: Potential Reactions for Chiral Ligand and Organocatalyst Synthesis from this compound

| Reaction Type | Reagents and Conditions | Potential Product | Application |

| N-Phosphinylation | Chlorodiphenylphosphine, base | N-(diphenylphosphino)this compound | Chiral phosphine-amine ligand for asymmetric catalysis |

| Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | N-alkylated this compound derivatives | Chiral amine organocatalysts |

| Acylation | Acyl chloride, base | N-acyl this compound derivatives | Chiral amide-based ligands or catalysts |

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy in drug discovery and materials science for the rapid synthesis of a large number of diverse, yet structurally related, molecules. This approach relies on the use of a central molecular framework, or scaffold, onto which various substituents can be systematically introduced. The this compound core is an attractive scaffold for combinatorial library synthesis due to its three-dimensional structure and the presence of a reactive primary amine group that serves as a convenient handle for diversification.

The general strategy for employing this compound in a combinatorial synthesis would involve a series of parallel reactions where the amine is reacted with a diverse set of building blocks. These building blocks could include a variety of carboxylic acids (to form amides), aldehydes or ketones (to form imines, which can be subsequently reduced to secondary amines), isocyanates (to form ureas), or sulfonyl chlorides (to form sulfonamides). Each of these reactions would attach a different R-group to the nitrogen atom of the original amine, leading to a library of new compounds.

While a specific library based on the this compound scaffold is not detailed in the surveyed literature, a closely related example demonstrates the utility of this approach. A diverse 70-membered library of 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2-amine derivatives was successfully constructed using a multicomponent assembly process followed by functionalization of the amine. This work underscores the feasibility and power of using complex amine scaffolds for generating molecular libraries with a high degree of structural diversity. The pyrrolizidine alkaloids, a broader class to which this compound belongs, are known for their biological activity, making the corresponding synthetic libraries of particular interest for drug discovery programs.

Table 2: Illustrative Library Synthesis from this compound Scaffold

| Reaction Type | Library of Reagents | Resulting Functional Group |

| Amide Coupling | R¹-COOH, R²-COOH, R³-COOH... | Amide |

| Reductive Amination | R¹-CHO, R²-CHO, R³-CHO... | Secondary Amine |

| Urea Formation | R¹-NCO, R²-NCO, R³-NCO... | Urea |

| Sulfonylation | R¹-SO₂Cl, R²-SO₂Cl, R³-SO₂Cl... | Sulfonamide |

The synthesis of sp³-rich scaffolds for molecular libraries is a key area of research, as these three-dimensional structures are often better suited for interacting with biological targets than the flat, aromatic compounds that dominate many existing compound collections. The this compound scaffold, with its inherent non-planar geometry, is well-positioned to contribute to the development of such libraries.

Emerging Research Directions and Future Perspectives for Hexahydro 1h Pyrrolizin 2 Amine

Green Chemistry and Sustainable Synthesis Methodologies

The synthesis of complex heterocyclic compounds like hexahydro-1H-pyrrolizin-2-amine is increasingly being viewed through the lens of green chemistry. The focus is on developing methods that are more environmentally friendly, efficient, and safer. Key strategies include minimizing solvent use, employing renewable starting materials, and utilizing catalytic processes. researchgate.netbohrium.com

Mechanochemistry, which involves reactions conducted by grinding or milling solids together without the need for a solvent, represents a significant green approach. This technique has been successfully used for the synthesis of related heterocyclic structures like 2-phenylimidazo[1,2-α]pyridine, demonstrating a safe, energy-efficient, and atom-economical route. researchgate.net Another trend is the use of greener solvents; for instance, acetonitrile (B52724) has been identified as a preferable green solvent for synthesizing related hexahydropyrrolo[2,1-a]isoquinolines. nih.gov Furthermore, sustainable microextraction techniques, such as μSPEed (micro-Solid Phase Extraction), have been developed for the efficient extraction of pyrrolizidine (B1209537) alkaloids using minimal amounts of organic solvents, which aligns with green analytical principles. acs.org These methodologies highlight a clear trend towards reducing the environmental impact of synthesizing and handling pyrrolizidine derivatives.

| Green Methodology | Description | Key Advantages | Relevant Compounds |

| Mechanochemistry | Solvent-free synthesis via manual grinding or vortex mixing. researchgate.net | Atom-economic, energy-efficient, reduced waste. researchgate.net | Imidazo[1,2-α]pyridines |

| Greener Solvents | Use of environmentally benign solvents like acetonitrile (MeCN). nih.gov | Reduced toxicity and environmental impact. nih.gov | Hexahydropyrrolo[2,1-a]isoquinolines |

| Catalytic Routes | Employing transition metal-mediated cyclizations and other catalytic reactions. bohrium.com | High efficiency, selectivity, and lower energy requirements. bohrium.com | Pyrrolizidine & Indolizidine Alkaloids |

| Microextraction (μSPEed) | Miniaturized solid-phase extraction requiring minimal solvent and sample. acs.org | Sustainable, user-friendly, reduced solvent consumption. acs.org | Pyrrolizidine Alkaloids |

High-Throughput Synthesis and Screening Applications for New Derivatives

The demand for novel bioactive compounds has spurred the development of high-throughput synthesis (HTS) and screening (HSS) methods for creating and evaluating libraries of new derivatives. For the hexahydropyrrolizine scaffold, multicomponent reactions (MCRs) are a powerful tool for HTS. MCRs allow for the assembly of complex molecules from three or more starting materials in a single step, offering excellent pot, atom, and step economy, which is ideal for rapidly generating a diverse range of derivatives. nih.gov

Once synthesized, these libraries of new derivatives can be rapidly evaluated using advanced analytical platforms. Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution tandem mass spectrometry (HRMS/MS) is considered the gold standard for this purpose. researchgate.netnih.govresearchgate.net These systems enable wide-scope suspect and non-target screening, allowing for the detection and tentative identification of a vast number of compounds in complex mixtures very quickly. researchgate.netnih.govuva.es The combination of UHPLC with Orbitrap-based mass analyzers further enhances this capability, providing a holistic platform to screen for both expected and unexpected novel derivatives. acs.org

| Technology | Application | Throughput | Key Feature |

| Multicomponent Reactions (MCRs) | Synthesis of diverse derivative libraries. nih.gov | High | Builds molecular complexity in a single step. nih.gov |

| UHPLC-HRMS/MS | High-throughput screening and identification of derivatives. researchgate.netnih.gov | High | Enables wide-scope suspect screening for many analytes. researchgate.netnih.gov |

| UHPLC-Q-Orbitrap | Comprehensive screening (target, suspect, non-target). acs.org | High | Holistic evaluation and identification of novel compounds. acs.org |

Computational Design and Predictive Modeling for Novel Analogs

Computational chemistry has become an indispensable tool for accelerating the discovery of new chemical entities. Before committing to laboratory synthesis, in silico models are used to design novel analogs of this compound and predict their properties. These methods significantly reduce the time and cost associated with drug discovery and materials development.

A primary application is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Using software like Discovery Studio, researchers can build models to forecast characteristics such as intestinal absorption, carcinogenicity, and developmental toxicity based solely on the chemical structure. nih.gov For instance, studies on 40 different pyrrolizidine alkaloids predicted that most would have good intestinal absorption but varying levels of toxicity. nih.gov Furthermore, machine learning algorithms, including Random Forest and Support Vector Machines, are being applied to large datasets to create predictive models for specific endpoints like mutagenicity. researchgate.net These in silico tools allow for the rapid screening of vast virtual libraries of potential analogs, prioritizing the most promising candidates for synthesis and further testing. researchgate.net

| Modeling Type | Purpose | Software/Method | Predicted Properties |

| ADMET Prediction | Assess drug-likeness and toxicity profiles. nih.gov | Discovery Studio (TOPKAT). nih.gov | Absorption, Metabolism, Carcinogenicity, LD₅₀. nih.govmdpi.com |

| Machine Learning | Predict specific biological activities or toxicities. researchgate.net | Random Forest, SVM, Neural Networks. researchgate.net | Mutagenicity (Ames test). researchgate.net |

| (Q)SAR Models | Relate chemical structure to biological activity. researchgate.net | Statistical-based and rule-based systems. researchgate.net | Mutagenic potential of phytotoxins. researchgate.net |

Exploration of Novel Material Science Applications

The unique structural and chemical properties of the hexahydropyrrolizine core are being explored for applications beyond pharmacology, particularly in the field of material science. The scaffold can serve as a versatile building block for creating functional materials with tailored properties.

One promising area is the development of novel polymers. Research has shown that related pyrrolizine derivatives can act as precursors for materials with unique electronic or optical properties. evitachem.com Additionally, the principles of cascade reactions, often used in alkaloid synthesis, are being applied to create polymers with highly specific and complex structures. researchgate.net A significant application is in the creation of molecularly imprinted polymers (MIPs). nih.govresearchgate.net In this technique, a polymer network is formed around a template molecule (such as a pyrrolizidine alkaloid or a structural mimic). After the template is removed, it leaves behind a cavity that is specifically shaped to recognize and selectively bind to the target molecule. nih.gov These custom-designed polymers have applications in selective adsorption, chemical sensing, and purification. nih.govresearchgate.net

| Application Area | Description | Potential Use | Related Compounds |

| Functional Polymers | Use as a precursor for materials with specific characteristics. evitachem.com | Electronic or optical devices. evitachem.com | 1H-Pyrrolizine, hexahydro-7a-(1,2,4-oxadiazol-5-ylethynyl)- |

| Molecularly Imprinted Polymers (MIPs) | Creating polymers with selective recognition sites for PAs. nih.gov | Selective extraction, sensors, purification. nih.gov | Europine, Echimidine, Lasiocarpine |

| Sustainable Agriculture | Using PA-producing plant extracts for pest management. researchgate.net | Nematicides (nematode control). researchgate.net | Crotalaria-derived PAs |

Trends in Patent Literature Reflecting Academic Research Focus

Trends in patent literature provide valuable insight into the commercial and therapeutic interests driving research into this compound and its derivatives. An analysis of patents over time reveals a clear evolution in focus.

Early patents, such as those from the 1980s, centered on broad pharmacological activities. For example, patents were granted for pyrrolizidine compounds demonstrating antiarrhythmic, anti-ulcer, analgesic, and vasodilating properties. google.com This reflects a period of general screening for physiological effects.

More recent patent literature shows a distinct shift towards highly specific and targeted applications, mirroring advances in molecular biology and drug design. The hexahydropyrrolizine scaffold is now frequently incorporated as a key structural element in larger, more complex molecules designed to interact with specific biological targets. Patents have been filed for pyrrolizidine alkaloids as anti-inflammatory drugs that modulate specific mediators like tumor necrosis factor-alpha (TNF-α) and interleukins. google.com A significant modern trend is the use of the scaffold in the design of kinase inhibitors, a major class of cancer therapeutics. epo.org For instance, patent applications describe N-((hexahydro-1H-pyrrolizin-7a-yl)methyl) derivatives as components of pyrazolopyrimidine-based CaM kinase inhibitors. epo.org This demonstrates that academic and industrial research now values the hexahydropyrrolizine core as a privileged fragment for building targeted therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.